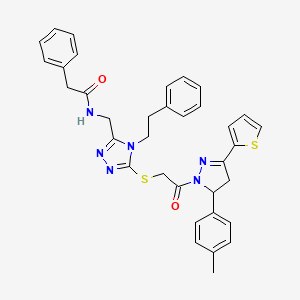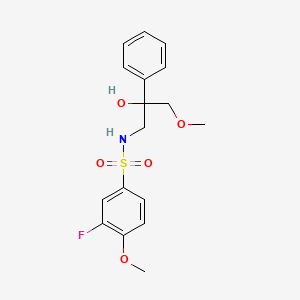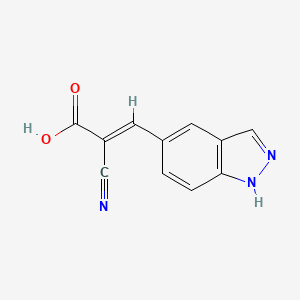![molecular formula C18H17F4IO3 B2405034 3,3-Dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1lambda3,2-benziodoxole CAS No. 1836233-13-6](/img/structure/B2405034.png)
3,3-Dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1lambda3,2-benziodoxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1lambda3,2-benziodoxole is an organic compound known for its unique chemical structure and properties. This compound features a benziodoxole core, which is a type of hypervalent iodine compound, and is substituted with a methoxyphenoxy group and a tetrafluoroethyl group. These substitutions confer distinct reactivity and stability characteristics, making it a valuable compound in various chemical applications.
Applications De Recherche Scientifique
3,3-Dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1lambda3,2-benziodoxole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential as a pharmacophore makes it a candidate for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials.
Méthodes De Préparation
The synthesis of 3,3-Dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1lambda3,2-benziodoxole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benziodoxole Core: This step involves the iodination of a suitable aromatic precursor, followed by cyclization to form the benziodoxole ring.
Introduction of the Methoxyphenoxy Group: This can be achieved through a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with the benziodoxole intermediate.
Addition of the Tetrafluoroethyl Group: This step may involve a fluorination reaction, where a suitable fluorinating agent introduces the tetrafluoroethyl group onto the benziodoxole core.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
3,3-Dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1lambda3,2-benziodoxole undergoes various types of chemical reactions, including:
Oxidation: The benziodoxole core can be oxidized to form higher oxidation state iodine compounds.
Reduction: Reduction reactions can convert the hypervalent iodine center to a lower oxidation state.
Substitution: The methoxyphenoxy and tetrafluoroethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted benziodoxole derivatives.
Mécanisme D'action
The mechanism by which 3,3-Dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1lambda3,2-benziodoxole exerts its effects involves its hypervalent iodine center. This center can participate in various redox reactions, acting as an oxidizing or reducing agent. The methoxyphenoxy and tetrafluoroethyl groups can modulate the compound’s reactivity and stability, influencing its interactions with other molecules. Molecular targets and pathways involved include enzymes and receptors that can interact with the benziodoxole core and its substituents.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3-Dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1lambda3,2-benziodoxole include other hypervalent iodine compounds, such as:
Iodobenzene diacetate: Known for its use in oxidation reactions.
Dess-Martin periodinane: A widely used oxidizing agent in organic synthesis.
2-Iodoxybenzoic acid (IBX): Another hypervalent iodine compound used for selective oxidation.
What sets this compound apart is its unique combination of substituents, which confer distinct reactivity and stability properties, making it suitable for specific applications that other hypervalent iodine compounds may not be able to achieve.
Propriétés
IUPAC Name |
3,3-dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1λ3,2-benziodoxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4IO3/c1-16(2)14-6-4-5-7-15(14)23(26-16)17(19,20)18(21,22)25-13-10-8-12(24-3)9-11-13/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPMXNSJGJBXCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=C(C=C3)OC)(F)F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-benzoylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404952.png)

![1-[(2-Fluoroethyl)sulfanyl]propan-2-one](/img/structure/B2404955.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B2404959.png)

![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)
![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2404966.png)
![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)

![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2404972.png)
